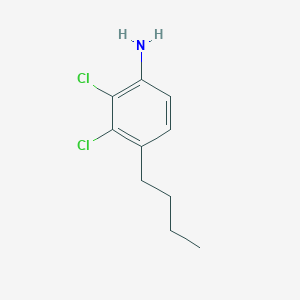

4-Butyl-2,3-dichloroaniline

Description

Structure

3D Structure

Properties

CAS No. |

862780-28-7 |

|---|---|

Molecular Formula |

C10H13Cl2N |

Molecular Weight |

218.12 g/mol |

IUPAC Name |

4-butyl-2,3-dichloroaniline |

InChI |

InChI=1S/C10H13Cl2N/c1-2-3-4-7-5-6-8(13)10(12)9(7)11/h5-6H,2-4,13H2,1H3 |

InChI Key |

NIIVWVLELJMYMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=C(C=C1)N)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of Dichloroanilines and the Projected Impact of Butyl Substitution

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An Analysis of the Physical Properties of Dichloroaniline Isomers as a Proxy for 4-Butyl-2,3-dichloroaniline

This technical document addresses the physical properties of "this compound." An extensive search of publicly available chemical databases and scientific literature yielded no specific experimental data for this compound. This suggests that this compound is not a commonly synthesized or commercially available molecule.

In the absence of direct data, this guide provides a comprehensive overview of the physical properties of closely related dichloroaniline isomers: 2,3-dichloroaniline, 2,4-dichloroaniline, and 3,4-dichloroaniline. This comparative analysis serves as a foundational reference for estimating the properties of the target compound. Furthermore, this guide discusses the theoretical influence of a butyl group on the physicochemical characteristics of an aromatic amine.

Comparative Physical Properties of Dichloroaniline Isomers

The following table summarizes the key physical properties of three common dichloroaniline isomers. These compounds share the same molecular formula (C₆H₅Cl₂N) and molecular weight, but differ in the substitution pattern of the chlorine atoms on the aniline ring.

| Property | 2,3-Dichloroaniline | 2,4-Dichloroaniline | 3,4-Dichloroaniline |

| Molecular Formula | C₆H₅Cl₂N | C₆H₅Cl₂N | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol | 162.02 g/mol [1] | 162.01 g/mol |

| Appearance | Colorless crystals or liquid | Beige crystals[2][3] | White to light brown crystalline solid[4] |

| Melting Point | 20-25 °C | 59-63 °C[5][6] | 69-72 °C |

| Boiling Point | 252 °C | 245 °C[5][6] | 272 °C |

| Density | 1.37 g/mL at 20 °C | 1.567 g/cm³ at 20 °C[5] | 1.57 g/cm³ |

| Water Solubility | Insoluble | Slightly soluble[2] | Sparingly soluble |

Theoretical Influence of a Butyl Group on Physical Properties

The introduction of a butyl group at the 4-position of the 2,3-dichloroaniline ring would create "this compound." This substitution would be expected to alter the physical properties of the parent molecule in several predictable ways:

-

Molecular Weight: The addition of a butyl group (C₄H₉) would significantly increase the molecular weight.

-

Melting and Boiling Points: The larger molecular size and increased surface area from the butyl group would lead to stronger van der Waals forces between molecules. Consequently, both the melting and boiling points would be expected to be higher than those of the dichloroaniline isomers.

-

Density: The addition of a hydrocarbon chain would likely decrease the overall density of the molecule compared to the dichloroaniline isomers.

-

Solubility: The nonpolar butyl group would increase the hydrophobic character of the molecule. This would lead to a decrease in solubility in polar solvents like water and an increase in solubility in nonpolar organic solvents. Lower aliphatic amines are generally soluble in water, but solubility decreases as the size of the hydrophobic alkyl part increases[7].

Experimental Protocols and Visualizations

Due to the absence of specific experimental data for this compound in the reviewed literature, this guide cannot provide detailed experimental protocols for the determination of its physical properties.

Similarly, no signaling pathways, experimental workflows, or logical relationships involving this compound were identified. Therefore, the generation of Graphviz diagrams as requested is not feasible. For any future research on this compound, standard analytical chemistry techniques for determining melting point, boiling point, density, and solubility would be applicable.

Logical Workflow for Property Estimation

For researchers interested in the properties of novel compounds like this compound, a logical workflow for estimation and preliminary assessment can be visualized as follows:

Caption: Workflow for estimating the physical properties of a novel chemical compound.

This diagram illustrates the logical progression from identifying a target compound to predicting its properties based on analogous structures when direct data is unavailable.

References

- 1. 2,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. PBT/vPvB assessments under the previous EU chemicals legislation - ECHA [echa.europa.eu]

- 5. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]

- 6. ICSC 0141 - 2,4-DICHLOROANILINE [inchem.org]

- 7. byjus.com [byjus.com]

"4-Butyl-2,3-dichloroaniline" chemical structure and CAS number

Technical Guide: An Overview of Dichloroaniline Derivatives

2,3-Dichloroaniline: A Technical Profile

Chemical Structure and CAS Number

2,3-Dichloroaniline is an organic compound with the formula C₆H₅Cl₂N. It is one of six isomers of dichloroaniline and is characterized by an aniline ring substituted with two chlorine atoms at the 2 and 3 positions.

-

Chemical Formula: C₆H₅Cl₂N

-

Molecular Weight: 162.02 g/mol

-

CAS Number: 608-27-5[1]

-

Synonyms: 1-Amino-2,3-dichlorobenzene, 2,3-Dichlorobenzenamine[2]

The chemical structure of 2,3-dichloroaniline is as follows:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3-dichloroaniline.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid or crystalline solid. | |

| Melting Point | 20-25 °C | [3] |

| Boiling Point | 252 °C | [1][3] |

| Density | 1.37 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.597 | |

| Water Solubility | Insoluble | [4] |

Toxicological Data

A summary of acute toxicity data for 2,3-dichloroaniline is provided below.

| Test | Species | Route of Exposure | Value | Reference |

| LC50 | Rat | Inhalation | >8047 mg/m³/4H | [5] |

| EC50 | - | - | 6.75 mg/L (72-h) | [1] |

Experimental Protocols

Synthesis of 2,3-Dichloroaniline via Catalytic Hydrogenation

A common laboratory-scale synthesis of 2,3-dichloroaniline involves the catalytic hydrogenation of 2,3-dichloronitrobenzene.[1][6]

Materials:

-

2,3-Dichloronitrobenzene (1 mmol)

-

Deionized water (5 mL)

-

Methanol (5 mL)

-

Catalyst (e.g., 20 mg of a suitable hydrogenation catalyst)

-

High-pressure reactor (50 mL)

-

Nitrogen gas (N₂)

-

Hydrogen gas (H₂)

Procedure:

-

The 50 mL high-pressure reactor is charged with 2,3-dichloronitrobenzene (1 mmol), deionized water (5 mL), methanol (5 mL), and the catalyst (20 mg).

-

The autoclave is purged three times with nitrogen gas (N₂) and subsequently three times with hydrogen gas (H₂) to ensure the removal of air.

-

The reactor is then pressurized with hydrogen gas to 2.0 MPa.

-

The reaction mixture is heated to 100 °C and stirred at 800 rpm for 4 hours.

-

Upon completion of the reaction, the reactor is cooled, and a sample of the liquid is collected.

-

The collected sample is filtered to remove the catalyst.

-

The final product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to confirm the presence and purity of 2,3-dichloroaniline.[6]

Metabolic and Degradation Pathways

Reductive Dechlorination of 2,3-Dichloroaniline

Studies have shown that 2,3-dichloroaniline can undergo anaerobic reductive dechlorination by microorganisms such as Dehalobacter. This process involves the sequential removal of chlorine atoms, ultimately leading to the formation of aniline.[7][8]

Caption: Reductive dechlorination pathway of 2,3-dichloroaniline by Dehalobacter.

References

- 1. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. 2,3-Dichloroaniline | 608-27-5 [chemicalbook.com]

- 4. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichloroaniline | CAS#:608-27-5 | Chemsrc [chemsrc.com]

- 6. 2,3-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents

Introduction: Predicted Solubility Profile

4-Butyl-2,3-dichloroaniline is an aromatic amine with a molecular structure that dictates its solubility characteristics. The molecule consists of a dichlorinated aniline ring, which is moderately polar, and a nonpolar n-butyl group. According to the principle of "like dissolves like," the overall solubility of a compound is determined by the balance of its polar and nonpolar regions.

The presence of the butyl chain increases the nonpolar character of the molecule compared to its parent compound, 2,3-dichloroaniline. Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents and limited solubility in water. The amino group can act as a hydrogen bond donor, and the chlorine atoms as weak acceptors, which may enhance solubility in protic or polar aprotic solvents.

Qualitative Solubility of Structurally Related Compounds

To provide an evidence-based estimation of the solubility of this compound, the following table summarizes the known qualitative solubility of its structural isomers, 2,3-dichloroaniline and 3,4-dichloroaniline.

| Compound | Solvent | Solubility |

| 2,3-Dichloroaniline | Ethanol | Soluble[1] |

| Acetone | Soluble[1] | |

| Dichloromethane | Soluble[1] | |

| Ether | Very Soluble[2] | |

| Benzene | Slightly Soluble[2] | |

| Petroleum Ether | Slightly Soluble[2] | |

| 3,4-Dichloroaniline | Alcohol (Ethanol) | Very Soluble[3][4] |

| Ether | Very Soluble[3][4] | |

| Benzene | Soluble[4] | |

| Water | Sparingly Soluble[4] |

Based on this data, it is reasonable to predict that this compound will be soluble in polar organic solvents like alcohols (methanol, ethanol) and acetone, as well as in less polar solvents such as ethers and chlorinated solvents. Its solubility in nonpolar solvents like benzene and petroleum ether is likely to be moderate to high, potentially greater than that of the dichloroanilines without the butyl group due to the increased nonpolar character.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of the solute in a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the solid at the bottom.

-

Filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask or vial to remove any remaining microscopic solid particles. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish or vial containing the filtered saturated solution.

-

Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or more rapidly using a gentle stream of nitrogen or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a temperature below the solute's melting point may be used.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool and remove any residual moisture.

-

Weigh the dish or vial again to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solution withdrawn in L)

-

The process should be repeated at different temperatures if a solubility curve is desired.

-

Visualization of Solvent Selection Logic

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for a compound like this compound, based on its structural characteristics.

Caption: Logical workflow for selecting a suitable organic solvent.

References

Spectroscopic Data of 4-Butyl-2,3-dichloroaniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Butyl-2,3-dichloroaniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.15 | d | 1H | Ar-H |

| ~ 6.85 | d | 1H | Ar-H |

| ~ 4.0 (broad s) | s | 2H | -NH₂ |

| ~ 2.60 | t | 2H | -CH₂-Ar |

| ~ 1.55 | m | 2H | -CH₂-CH₂-Ar |

| ~ 1.35 | m | 2H | -CH₂-CH₃ |

| ~ 0.90 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C-NH₂ |

| ~ 138.0 | C-Butyl |

| ~ 132.0 | C-Cl |

| ~ 128.0 | C-Cl |

| ~ 125.0 | Ar-CH |

| ~ 118.0 | Ar-CH |

| ~ 35.0 | -CH₂-Ar |

| ~ 33.0 | -CH₂-CH₂-Ar |

| ~ 22.0 | -CH₂-CH₃ |

| ~ 14.0 | -CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1620 | Strong | N-H bend |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| ~ 1300 | Strong | C-N stretch |

| 800 - 600 | Strong | C-Cl stretch |

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 217/219/221 | High | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |

| 174/176 | Medium | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 161/163 | Medium | [M - C₄H₉]⁺ (Loss of butyl radical) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Sample of this compound

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Standard Addition: Add a small amount of TMS to the solution to serve as an internal reference.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier-Transform Infrared (FT-IR) spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)

-

Sample of this compound

-

Potassium bromide (KBr), if using the pellet method

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H, C-H, C=C, C-N, C-Cl).[1][2]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or a gas chromatograph (GC) for sample introduction

-

Sample of this compound

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a pure, volatile compound, a direct insertion probe can be used. For mixtures or less volatile compounds, GC-MS is often employed.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing them to ionize and fragment.[3][4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The isotopic pattern of the molecular ion can confirm the presence and number of chlorine and bromine atoms. Analyze the fragmentation pattern to deduce the structure of the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for chemical structure elucidation.

References

4-Butyl-2,3-dichloroaniline: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 4-Butyl-2,3-dichloroaniline is limited. This guide extrapolates potential applications based on the well-documented activities of its structural parent, 2,3-dichloroaniline, and related substituted anilines. All data and protocols presented are for structurally similar compounds and should be considered illustrative for the purpose of guiding future research.

Introduction

This compound is a halogenated aromatic amine. Its core structure, 2,3-dichloroaniline, is a known versatile intermediate in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and dyes. The introduction of a butyl group at the 4-position is anticipated to significantly modify the physicochemical properties of the parent molecule, primarily by increasing its lipophilicity. This alteration can have profound effects on its biological activity, metabolic stability, and formulation characteristics, making this compound an intriguing candidate for novel research and development.

This technical guide provides an in-depth overview of the potential research applications of this compound, drawing parallels from the established bioactivities of its analogs. It includes extrapolated quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate further investigation by researchers in drug discovery and agrochemical development.

Physicochemical Properties (Predicted)

The addition of a butyl group to the 2,3-dichloroaniline scaffold is expected to influence its properties as follows:

| Property | 2,3-Dichloroaniline | Predicted effect of 4-Butyl substitution | Rationale |

| Molecular Weight | 162.02 g/mol [1] | Increase | Addition of a C4H9 group. |

| LogP (Lipophilicity) | 2.78[2] | Significant Increase | The alkyl chain enhances partitioning into nonpolar environments. |

| Aqueous Solubility | Low | Decrease | Increased lipophilicity reduces solubility in water. |

| Boiling Point | 252 °C[1] | Increase | Increased molecular weight and van der Waals forces. |

| Melting Point | 20-25 °C[1] | Variable | Depends on crystal packing, which can be disrupted by the flexible butyl group. |

Potential Research Applications

Pharmaceutical Development

Aniline derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. The this compound scaffold holds potential in several areas:

a) Anticancer Agents:

Schiff bases and other derivatives of substituted anilines have demonstrated significant cytotoxic activity against various cancer cell lines. The increased lipophilicity conferred by the butyl group could enhance membrane permeability and cellular uptake, potentially leading to improved potency.

Illustrative Quantitative Data: Anticancer Activity of Related Aniline Derivatives

The following table presents IC50 values for Schiff bases derived from chloroanilines against HeLa and MCF-7 cancer cell lines. These compounds, while not direct derivatives of this compound, provide a basis for the potential potency of this structural class.

| Compound | Structure | HeLa IC50 (µM) | MCF-7 IC50 (µM) | Reference |

| L1 | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | 10.26 ± 0.92 | 12.01 ± 0.99 | [3] |

| L2 | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | 9.89 ± 0.83 | 11.43 ± 0.95 | [3] |

b) Antimicrobial Agents:

The dichloroaniline moiety is a known pharmacophore in antimicrobial compounds. Derivatives of this compound could be investigated for activity against a range of bacterial and fungal pathogens. The butyl group may enhance interaction with microbial cell membranes.

Illustrative Quantitative Data: Antimicrobial Activity of Related Aniline Derivatives

The table below shows the Minimum Inhibitory Concentration (MIC) for various aniline derivatives against Vibrio species.

| Compound | Structure | MIC against V. harveyi (µg/mL) | MIC against V. parahaemolyticus (µg/mL) | Reference |

| ACNBF | 4-amino-3-chloro-5-nitrobenzotrifluoride | 50 | 50 | [4] |

| ITFMA | 2-iodo-4-trifluoromethylaniline | 100 | 100 | [4] |

| 3,5-dibromoaniline | 3,5-dibromoaniline | 100 | 100 | [4] |

Agrochemical Innovation

Dichloroaniline derivatives are precursors to several important herbicides. The specific substitution pattern of this compound could be exploited to develop new active ingredients with potentially novel mechanisms of action or improved properties.

a) Herbicides:

The herbicide propanil, N-(3,4-dichlorophenyl)propanamide, demonstrates that the dichloroaniline scaffold is effective for weed control. It acts by inhibiting photosynthesis at photosystem II. Another aniline-derived herbicide, anilofos, inhibits very long-chain fatty acid synthesis. Derivatives of this compound could be synthesized and screened for similar or different herbicidal activities.

b) Fungicides and Insecticides:

The fungicidal properties of some dichloroaniline derivatives suggest that this scaffold could be further explored for crop protection applications.

Experimental Protocols

Synthesis of a Representative N-Aryl Derivative from this compound (Hypothetical)

This protocol is adapted from the synthesis of N-phenyl-2,6-dichloroaniline and illustrates a potential method for derivatizing the amino group of this compound.

Reaction: Acylation of this compound with Propanoyl Chloride.

Materials:

-

This compound

-

Propanoyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired N-(4-butyl-2,3-dichlorophenyl)propanamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic workflow for N-acylation.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of synthesized this compound derivatives on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Test compound (dissolved in DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][5][6][7]

Workflow for in vitro cytotoxicity testing.

Hypothetical Signaling Pathways

Potential Herbicidal Mechanism of Action: Inhibition of Photosynthesis

Drawing a parallel with the herbicide propanil, a derivative of this compound could potentially act by inhibiting Photosystem II (PSII) in the chloroplasts of susceptible weeds. This would disrupt the electron transport chain, leading to a halt in ATP and NADPH production and the generation of reactive oxygen species (ROS), ultimately causing cell death.

Hypothetical inhibition of Photosystem II.

Conclusion and Future Directions

While direct experimental data on this compound remains to be established, the extensive research on its structural analogs strongly suggests a rich potential for this compound in both pharmaceutical and agrochemical research. The introduction of the 4-butyl group is a key modification that is likely to enhance lipophilicity, potentially improving biological membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Future research should focus on:

-

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is the first critical step.

-

Library Synthesis: Creation of a diverse library of derivatives to explore a wide range of biological activities.

-

In Vitro Screening: Comprehensive screening of these derivatives against panels of cancer cell lines, microbial strains, and for herbicidal activity.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

-

Toxicology and Environmental Impact: Assessment of the toxicological profile and environmental fate of promising lead compounds.

The this compound scaffold represents a promising starting point for the development of novel, effective, and potentially patentable chemical entities.

References

- 1. chemijournal.com [chemijournal.com]

- 2. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Evaluation of anticancer and antimicrobial activities of some Schiff bases derivatives | Al-Kitab Journal for Pure Sciences [isnra.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Chemical Backbone: A Technical History of 4-Alkyl-Dichloroanilines

An in-depth guide for researchers and drug development professionals on the discovery, synthesis, and biological significance of 4-alkyl-dichloroanilines and their precursors. This document details the historical context, key experimental methodologies, and toxicological data associated with this important class of chemical intermediates.

Executive Summary

Dichloroanilines (DCAs) are a class of chemical compounds foundational to numerous industries, serving as critical intermediates in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1][2] The strategic placement of chlorine and alkyl groups on the aniline ring profoundly influences the molecule's chemical properties and biological activity. This guide provides a comprehensive overview of the discovery and history of key dichloroaniline isomers, with a particular focus on structures that are precursors or analogs to 4-alkylated derivatives. We delve into the seminal synthesis routes, present key physicochemical and toxicological data in a structured format, and illustrate the metabolic pathways that determine their environmental fate and biological impact.

Discovery and Historical Context

The history of dichloroanilines is intrinsically linked to the growth of the synthetic dye and, later, the agrochemical industries. While specific discovery dates for each isomer are diffuse, their development follows the broader exploration of aniline chemistry in the late 19th and early 20th centuries.

Key isomers such as 2,4-dichloroaniline, 3,4-dichloroaniline, and 2,6-dichloroaniline became industrially significant due to their role as precursors.[1][3] For instance, 3,4-dichloroaniline is a well-known degradation product of widely used phenylurea herbicides like diuron and linuron, and the acylanilide herbicide propanil.[4] The development of these herbicides in the mid-20th century drove the large-scale production and subsequent environmental study of 3,4-DCA. Similarly, 2,6-dichloroaniline serves as a precursor for the synthesis of prominent pharmaceutical drugs like the anti-inflammatory agent diclofenac and the antihypertensive clonidine.[3]

The introduction of an alkyl group, creating compounds like 4-chloro-2-methylaniline, represents a further refinement, allowing for the tuning of properties for specific applications, including the synthesis of specialized dyes and other organic compounds.[5]

Physicochemical and Toxicological Data

Quantitative data for representative dichloroaniline isomers are crucial for understanding their behavior in chemical and biological systems. The following tables summarize key properties.

Table 1: Physicochemical Properties of Key Dichloroaniline Isomers

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloro-2-methylaniline | 95-69-2 | C₇H₈ClN | 141.60 | 24 - 27 | --- |

| 2,4-Dichloroaniline | 554-00-7 | C₆H₅Cl₂N | 162.01 | 59 - 62 | 245 |

| 2,5-Dichloroaniline | 95-82-9 | C₆H₅Cl₂N | 162.01 | 47 - 50 | --- |

| 2,6-Dichloroaniline | 608-31-1 | C₆H₅Cl₂N | 162.01 | 36 - 38 | --- |

| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.01 | 69 - 71 | --- |

| 3,5-Dichloroaniline | 626-43-7 | C₆H₅Cl₂N | 162.01 | 46 - 52 | --- |

Data sourced from[1][5][6][7].

Table 2: Toxicological Data for Selected Dichloroanilines

| Compound | Hazard Classifications | Signal Word | Hazard Statements |

| 2,4-Dichloroaniline | Acute Tox. 3 (Dermal, Inhalation), Acute Tox. 4 (Oral), Aquatic Chronic 2 | Danger | H302, H311 + H331, H411 |

| 2,6-Dichloroaniline | Acute Tox. 3 (Oral, Dermal, Inhalation), Skin Sens. 1, STOT RE 2, Aquatic Acute 1, Aquatic Chronic 1 | Danger | H301, H311, H317, H331, H373, H410 |

| 3,5-Dichloroaniline | (Not fully specified in search results) | --- | --- |

Data sourced from[3][7]. Hazard statements (H-phrases) correspond to the Globally Harmonized System (GHS). A key toxicological effect of dichloroanilines is the induction of methemoglobin formation.[8][9]

Key Experimental Protocols

The synthesis of dichloroanilines can be achieved through various chemical routes. Below are representative protocols for the synthesis of specific isomers, providing a methodological foundation.

Protocol for the Synthesis of 4-Chloro-2,6-dialkylanilines

This process involves the direct chlorination of a 2,6-dialkylaniline ammonium salt.[10]

-

Salt Formation: React the starting 2,6-dialkylaniline with an acid (e.g., hydrochloric acid) to form its ammonium salt.

-

Chlorination: Contact the ammonium salt with a chlorinating agent (e.g., chlorine or sulfuryl chloride) at a temperature between -15°C and 100°C. The reaction is performed in the presence of an inert organic solvent. The use of a Friedel-Crafts catalyst may be beneficial.[10]

-

Liberation of Amine: The resulting 4-chloro-2,6-dialkylanilinium salt is treated with an alkali or subjected to hydrolysis to liberate the free amine.[10]

-

Purification: The crude product is then purified, typically by distillation or steam distillation, to yield the pure 4-chloro-2,6-dialkylaniline.[10]

Protocol for the Synthesis of 3,4-Dichloroaniline via Hydrogenation

This protocol describes the catalytic reduction of 3,4-dichloro-1-nitrobenzene.[11]

-

Initial Hydrogenation: The 3,4-dichloro-1-nitrobenzene starting material is hydrogenated at approximately 100°C and 500 p.s.i.g. hydrogen pressure. A platinum catalyst is used, and morpholine is added as a dechlorination inhibitor.[11]

-

High-Temperature Final Stage: After the initial reduction is substantially complete, the temperature is raised to a range of 170°C to 180°C. This crucial step is designed to chemically reduce the 3,3',4,4'-tetrachlorohydrazobenzene impurity that can form during the reaction.[11]

-

Catalyst Recovery: Upon completion, the reaction mass is filtered to recover the platinum catalyst for reuse.

-

Product Isolation: The 3,4-dichloroaniline product is separated from the water of reaction and dried.

Metabolic and Environmental Fate

Dichloroanilines, particularly 3,4-DCA, are significant environmental contaminants due to their persistence and role as metabolites of major herbicides.[4] Their fate in biological and environmental systems is of critical importance.

Metabolic Pathway of 3,4-DCA in Sediment

In sediment-water systems, 3,4-DCA undergoes several transformation processes, including mineralization, metabolism, and sequestration into non-extractable residues (NER).[4] The diagram below illustrates the key transformations observed in studies of rice field sediment.

Caption: Metabolic and environmental fate of 3,4-DCA in a sediment-water system.

General Synthesis Workflow

The production of dichloroanilines from a nitroaromatic precursor is a common industrial process. The following workflow outlines the key steps from starting material to purified product.

Caption: General experimental workflow for the synthesis of dichloroanilines.

Conclusion

The family of dichloroanilines and their alkylated derivatives represents a cornerstone of modern industrial organic chemistry. From their origins as dye intermediates to their critical role in the synthesis of life-saving drugs and high-efficiency herbicides, their history reflects the broader evolution of chemical science. A thorough understanding of their synthesis, physicochemical properties, and metabolic pathways—as detailed in this guide—is essential for professionals engaged in chemical research, drug development, and environmental science, ensuring both continued innovation and responsible stewardship of these versatile compounds.

References

- 1. Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]

- 6. 2,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 7. 2,4-ジクロロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

- 11. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

Navigating the Unseen: A Technical Safety and Handling Guide for 4-Butyl-2,3-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. 4-Butyl-2,3-dichloroaniline is a chemical with limited publicly available safety and toxicological data. The information presented herein is largely based on data from structurally similar dichloroaniline compounds and general principles of chemical safety. It is imperative to supplement this guide with a thorough review of any available Safety Data Sheet (SDS) and to conduct a comprehensive risk assessment before handling this compound.

Executive Summary

This compound is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. Due to the scarcity of specific safety data for this compound, a conservative approach to handling is paramount. This guide provides a comprehensive overview of the potential hazards, recommended handling procedures, and emergency protocols based on data from analogous dichloroaniline compounds. All personnel must be thoroughly trained on these procedures before working with this compound.

Hazard Identification and Classification

Table 1: Postulated GHS Classification for this compound

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1/2A |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 |

Pictograms:

Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2]

-

H315: Causes skin irritation.[4]

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H373: May cause damage to organs through prolonged or repeated exposure.[2]

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Toxicological Data (Based on Analogs)

Quantitative toxicological data for this compound is not available. The following table summarizes data for structurally related dichloroanilines to provide an estimate of its potential toxicity. The presence of the butyl group may affect the toxicological profile.

Table 2: Acute Toxicity Data for Dichloroaniline Analogs

| Compound | Test | Route | Species | Value | Reference |

| 2,4-Dichloroaniline | LD50 | Oral | Rat | 1600 mg/kg | |

| 3,4-Dichloroaniline | LD50 | Oral | Rat | 545 mg/kg |

Note: The lower LD50 value for 3,4-dichloroaniline suggests a higher acute toxicity compared to the 2,4-isomer. A conservative approach would be to handle this compound as having a similar or potentially higher toxicity.

Experimental Protocols for Safety Assessment

Should it be necessary to generate specific safety data for this compound, the following OECD guidelines provide standardized methodologies for key toxicological endpoints.

4.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is an alternative to the classical LD50 test and aims to determine a dose that causes evident toxicity but not mortality.

-

Principle: A stepwise procedure where a single animal is dosed at a defined level. The outcome of this first animal determines the dose for the next animal (higher or lower). This continues until the dose causing evident toxicity is identified.[5]

-

Animal Model: Typically, female rats are used as they are generally more sensitive.[6]

-

Dosage: Pre-defined dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.[5]

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

4.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method is used to assess the skin irritation potential of a chemical, avoiding the use of live animals.[7][8][9]

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The cell viability of the RhE tissue is measured after a defined exposure and post-incubation period.[10]

-

Methodology:

-

The test chemical is applied to the surface of the RhE tissue.[10]

-

After an exposure period (e.g., 60 minutes), the chemical is removed by washing.[10]

-

The tissue is incubated for a post-exposure period (e.g., 42 hours).[10]

-

Cell viability is determined by a colorimetric assay (e.g., MTT assay).[10]

-

-

Classification: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[10]

Handling and Storage

5.1. Engineering Controls

-

All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood with good ventilation.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

5.2. Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves such as Viton® or butyl rubber. Nitrile gloves may offer limited protection for short-term contact; consult the glove manufacturer's resistance data.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential for significant exposure, a chemically resistant apron or suit should be considered.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P100) and organic vapor cartridge should be used.

5.3. Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4][11]

-

Store away from heat, sparks, and open flames.

Emergency Procedures

6.1. Spill Response

The following workflow outlines the general procedure for handling a spill of this compound.

Caption: Chemical Spill Response Workflow for this compound.

6.2. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Conclusion

The handling of this compound requires a high degree of caution due to the lack of specific safety data and the known hazards of analogous compounds. Researchers and drug development professionals must adhere to the stringent safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment. A thorough understanding of the potential risks and emergency procedures is essential to ensure a safe working environment. It is strongly recommended that a comprehensive, substance-specific risk assessment be conducted and documented before any work with this compound commences.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | OECD [oecd.org]

- 10. x-cellr8.com [x-cellr8.com]

- 11. fishersci.com [fishersci.com]

The Biological Activity of Substituted Dichloroanilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of substituted dichloroanilines (DCAs), a class of chemical compounds with six isomers that are significant as industrial intermediates, environmental contaminants, and precursors to various commercial products. This document collates quantitative toxicological data, outlines key experimental methodologies, and visualizes critical pathways to offer a comprehensive resource for professionals in the fields of toxicology, environmental science, and drug discovery.

Toxicological Profile of Dichloroanilines

The primary toxic effect associated with many chloroanilines, including DCAs, is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis, fatigue, dyspnea, and muscle weakness.[1][2][3] The toxicity of DCAs varies significantly depending on the isomer and the route of exposure.

Acute Toxicity

Acute toxicity studies reveal moderate toxicity for most DCA isomers upon oral, dermal, and inhalation exposure. Notably, species differences in dermal toxicity have been observed, with rabbits showing greater sensitivity than rats.[1][3]

Table 1: Acute Toxicity of Dichloroaniline Isomers

| Isomer | Species | Route | LD50 / LC50 | Observed Effects |

| 2,3-DCA | Rat (Sprague-Dawley) | Oral | 940 mg/kg bw | Reduced appetite and activity, weakness, ocular discharge.[2] |

| Rat (Wistar) | Oral | 2635 mg/kg bw (male), 2489 mg/kg bw (female) | - | |

| 3,4-DCA | Rat | Oral | 530 - 880 mg/kg bw | Methaemoglobinemia, hemolytic anemia.[1] |

| Mouse (NMRI) | Oral | 510 mg/kg bw (male), 470 mg/kg bw (female) | Agitation, difficult breathing, cyanosis.[2] | |

| Rat | Inhalation | 3300 mg/m³ (4 hours) | Methaemoglobinemia, lethargy, staggering.[1][2] | |

| Rat | Dermal | >1000 mg/kg bw | No mortalities or toxic signs.[1] | |

| Rabbit | Dermal | 300 mg/kg bw | - |

Genotoxicity and Mutagenicity

Genotoxicity data for DCAs is mixed. 3,4-DCA, for instance, has not been found to induce gene mutations in bacterial tests (Ames test) or in Chinese Hamster Ovary (CHO) cells.[1] However, other studies in mice have shown that oral administration of 3,4-DCA can significantly increase the frequency of chromosomal aberrations in bone-marrow cells and spermatocytes.[4]

Table 2: Genotoxicity of 3,4-Dichloroaniline

| Assay Type | System | Metabolic Activation | Result |

| Gene Mutation (OECD TG 471) | Bacteria | With & Without | Negative[1] |

| Gene Mutation (OECD TG 476) | CHO Cells | With & Without | Negative[1] |

| Chromosomal Aberration | Mouse (in vivo) | - | Positive[4] |

| Sister Chromatid Exchange | Lymphocytes | Without | Negative[5] |

| Sister Chromatid Exchange | Lymphocytes | With S9 mix | Positive[5] |

| UDS Test | Hepatic Cells | - | Negative / Weak Positive[5] |

Reproductive and Developmental Toxicity

Studies on 3,4-DCA indicate potential reproductive and developmental effects, often occurring at doses that also induce maternal toxicity.[1][2] As an endocrine-disrupting compound, 3,4-DCA can act as an antagonist by competing with testosterone for binding to the androgen receptor.[6]

Table 3: Reproductive and Developmental Toxicity of 3,4-Dichloroaniline in Rats

| Effect | Dose | Outcome |

| Maternal Toxicity | 5 mg/kg bw/day | NOAEL (No-Observed-Adverse-Effect Level)[1][2] |

| 25 mg/kg bw/day | Reduced food consumption and body weight gain.[1][2] | |

| Developmental Toxicity | 25 mg/kg bw/day | NOAEL[1][2] |

| 125 mg/kg bw/day | Slight increase in resorptions, delayed ossification.[1][2] |

Mechanism of Toxicity: Methemoglobin Formation

A primary mechanism of DCA toxicity involves metabolic activation in the liver and other tissues, leading to the formation of metabolites that can oxidize hemoglobin. This process is a critical pathway leading to the observed toxicological endpoints.

Caption: Metabolic activation of DCA leading to methemoglobin formation and toxicity.

Antimicrobial and Herbicidal Activity

Beyond their toxicity, certain DCA isomers exhibit specific biological activities that have been harnessed for agricultural and other applications.

Antifungal Activity

Several substituted anilines have been screened for fungitoxicity. Notably, 3,5-dichloroaniline was identified as possessing significant antifungal activity against a range of fungal species, warranting further investigation.[7][8]

Table 4: Antifungal Spectrum of 3,5-Dichloroaniline

| Fungal Species | Activity Level |

| Aspergillus niger | Active[7][8] |

| Aspergillus oryzae | Active[7][8] |

| Trichoderma viride | Active[7][8] |

| Myrothecium verrucaria | Active[7][8] |

| Trichophyton mentagrophytes | Active[7][8] |

Herbicidal Activity

Dichloroanilines are crucial in the agrochemical industry, both as synthetic precursors and as degradation products of major herbicides.[9]

-

3,4-Dichloroaniline is a known degradation product of widely used herbicides such as diuron, propanil, and linuron.[6][9][10][11] Its mechanism of action as a herbicide involves the inhibition of the enzyme acetolactate synthase, which is critical for amino acid biosynthesis in plants.[12]

-

3,5-Dichloroaniline is also used as a herbicide, where it is believed to interfere with weed metabolic processes by disrupting amino acid synthesis.[13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are employed to correlate the chemical structure of compounds with their biological activity. For anilines, toxicity has been linked to physicochemical properties like hydrophobicity (log P) and electronic effects (Hammett σ constant).[14] These models help in predicting the toxicity of related compounds and understanding their mechanism of action. Generally, for chloroanilines, an increase in hydrophobicity correlates with increased toxicity to aquatic organisms.[14]

Caption: Logical relationship of a Quantitative Structure-Activity Relationship (QSAR) model.

Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests. Below are outlines of the methodologies for key experiments, based on OECD Test Guidelines (TG).

Protocol: Acute Oral Toxicity (Based on OECD TG 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Objective: To determine the median lethal dose (LD50) after a single oral administration.

-

Animals: Typically young adult rats (e.g., Wistar or Sprague-Dawley). Animals are fasted prior to dosing.

-

Procedure:

-

The test substance is administered in graduated doses to several groups of experimental animals, with one dose level per group.

-

The substance is typically administered using a stomach tube or cannula.

-

Following administration, animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Observations include changes in skin, fur, eyes, and respiratory, circulatory, and nervous systems.

-

Body weights are recorded weekly.

-

All animals (killed and dead) are subjected to a gross necropsy.

-

-

Data Analysis: The LD50 is calculated using a suitable statistical method (e.g., Probit analysis).

Protocol: Bacterial Reverse Mutation Test (Ames Test; Based on OECD TG 471)

This assay is used to identify substances that can produce gene mutations.

-

Objective: To detect point mutations (base substitutions or frameshifts) induced by the test substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli carrying specific mutations in the histidine or tryptophan operon, respectively. These mutations render the bacteria unable to synthesize the essential amino acid.

-

Procedure:

-

Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate).[1]

-

The bacteria, test substance, and S9 mix (if used) are plated on a minimal agar medium lacking the specific amino acid.

-

Plates are incubated for 48-72 hours.

-

Only bacteria that have undergone a reverse mutation (revertants) can synthesize the amino acid and will grow to form visible colonies.

-

-

Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant colonies in the test cultures to the number in the negative (solvent) control cultures. A substance is considered mutagenic if it causes a dose-related increase in revertant colonies.

Caption: Experimental workflow for a bacterial reverse mutation (Ames) test.

Conclusion

Substituted dichloroanilines exhibit a wide range of biological activities, from moderate acute toxicity primarily driven by methemoglobin formation to specific herbicidal and antifungal properties. The toxicological profile is isomer-specific and can be influenced by the route of exposure and the metabolic capacity of the organism. While significant data exists, particularly for 3,4-DCA, further research is needed to fully characterize the long-term health effects, carcinogenic potential, and detailed mechanisms of action for all six isomers. The application of QSAR models and standardized testing protocols will continue to be crucial for assessing the risks and potential applications of this important class of chemicals.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. ec.europa.eu [ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryziasjavanicus, Bleeker 1854) [mdpi.com]

- 7. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tetrachloroazobenzene in 3,4-dichloroaniline and its herbicidal derivatives: propanil, diuron, linuron, and neburon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. Page loading... [guidechem.com]

- 14. dspace.library.uu.nl [dspace.library.uu.nl]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Butyl-2,3-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 4-Butyl-2,3-dichloroaniline, a valuable intermediate in pharmaceutical and materials science research, starting from 1,2-dichloro-3-nitrobenzene. The described synthetic pathway involves a three-step process: Friedel-Crafts acylation, Clemmensen reduction, and nitro group reduction.

Synthetic Pathway Overview

The synthesis of this compound from 1,2-dichloro-3-nitrobenzene is accomplished through the following three key transformations:

-

Step 1: Friedel-Crafts Acylation: Introduction of a butyryl group onto the aromatic ring of 1,2-dichloro-3-nitrobenzene using butyryl chloride and a Lewis acid catalyst to yield 1-(3,4-dichloro-2-nitrophenyl)butan-1-one.

-

Step 2: Clemmensen Reduction: Reduction of the keto group of the acylated intermediate to a butyl group using zinc amalgam and hydrochloric acid, affording 1-butyl-2,3-dichloro-4-nitrobenzene.

-

Step 3: Nitro Group Reduction: Conversion of the nitro group to an aniline via catalytic hydrogenation to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-(3,4-dichloro-2-nitrophenyl)butan-1-one (Friedel-Crafts Acylation)

The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl halide and a Lewis acid catalyst.[1] In this step, a butyryl group is attached to the 1,2-dichloro-3-nitrobenzene ring.

Materials:

-

1,2-dichloro-3-nitrobenzene

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add butyryl chloride (1.0 equivalent) to the cooled suspension via an addition funnel over 15-20 minutes, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for an additional 15 minutes to allow for the formation of the acylium ion complex.

-

In a separate flask, dissolve 1,2-dichloro-3-nitrobenzene (1.0 equivalent) in anhydrous dichloromethane.

-

Add the solution of 1,2-dichloro-3-nitrobenzene dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(3,4-dichloro-2-nitrophenyl)butan-1-one.

Data Presentation:

| Parameter | Value |

| Starting Material | 1,2-dichloro-3-nitrobenzene |

| Reagents | Butyryl chloride, AlCl₃ |

| Product | 1-(3,4-dichloro-2-nitrophenyl)butan-1-one |

| Expected Yield | 65-75% |

| Purity (by HPLC) | >95% |

Step 2: Synthesis of 1-Butyl-2,3-dichloro-4-nitrobenzene (Clemmensen Reduction)

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam and concentrated hydrochloric acid.[2][3][4] This step converts the previously introduced keto group into a butyl group.

Materials:

-

1-(3,4-dichloro-2-nitrophenyl)butan-1-one

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Prepare zinc amalgam by adding zinc dust (5.0 equivalents) to a 5% aqueous solution of mercuric chloride (HgCl₂). Stir for 10 minutes, decant the aqueous solution, and wash the solid with water.

-

In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Add the 1-(3,4-dichloro-2-nitrophenyl)butan-1-one (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux and maintain vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be required to maintain a strongly acidic condition.[2] Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and decant the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography if necessary to yield 1-butyl-2,3-dichloro-4-nitrobenzene.

Data Presentation:

| Parameter | Value |

| Starting Material | 1-(3,4-dichloro-2-nitrophenyl)butan-1-one |

| Reagents | Zn(Hg), conc. HCl |

| Product | 1-Butyl-2,3-dichloro-4-nitrobenzene |

| Expected Yield | 70-80% |

| Purity (by GC-MS) | >97% |

Step 3: Synthesis of this compound (Nitro Group Reduction)

Catalytic hydrogenation is a widely used method to reduce nitro groups to amines using hydrogen gas and a metal catalyst.[5][6][7]

Materials:

-

1-Butyl-2,3-dichloro-4-nitrobenzene

-

Palladium on carbon (Pd/C), 10%

-

Ethanol or Ethyl acetate

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve 1-butyl-2,3-dichloro-4-nitrobenzene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the mixture at room temperature.

-

Monitor the reaction by observing the uptake of hydrogen and by TLC analysis until the starting material is consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if needed.

Data Presentation:

| Parameter | Value |

| Starting Material | 1-Butyl-2,3-dichloro-4-nitrobenzene |

| Reagents | H₂, 10% Pd/C |

| Product | This compound |

| Expected Yield | 90-98% |

| Purity (by LC-MS) | >98% |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 4. byjus.com [byjus.com]

- 5. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. However, the scope of the classical Friedel-Crafts acylation is significantly limited when the aromatic substrate is substituted with strongly electron-withdrawing groups.

This document addresses the considerable challenges associated with the Friedel-Crafts acylation of 1,2-dichloro-3-nitrobenzene, a highly deactivated aromatic system. Due to the powerful deactivating effects of the nitro group and, to a lesser extent, the two chlorine atoms, this substrate is highly resistant to conventional Friedel-Crafts conditions. The lone pair electrons on the nitro group can also complex with the Lewis acid catalyst, further reducing the reactivity of the aromatic ring[1][2]. Consequently, standard protocols are often ineffective, and successful acylation, if achievable, necessitates forcing conditions and carefully selected reagents.

These application notes provide a comprehensive overview of the synthetic challenges, potential strategies, and a generalized experimental protocol for researchers investigating the acylation of 1,2-dichloro-3-nitrobenzene.

Synthetic Challenges and Strategic Considerations

The primary obstacle in the Friedel-Crafts acylation of 1,2-dichloro-3-nitrobenzene is the severe electronic deactivation of the aromatic ring. The nitro group is a potent deactivating group, and the two chlorine atoms also contribute to the electron deficiency of the ring. This low nucleophilicity makes the initial attack on the acylium ion electrophile energetically unfavorable.

Key Challenges:

-

Low Ring Reactivity: The cumulative electron-withdrawing effects of the nitro and chloro substituents render the benzene ring extremely electron-poor and thus, a weak nucleophile.

-

Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can preferentially coordinate with the oxygen atoms of the nitro group, effectively sequestering the catalyst and further deactivating the ring by introducing a positive charge[2].

-

Harsh Reaction Conditions: Overcoming the activation energy barrier for this reaction typically requires high temperatures and a stoichiometric excess of a strong Lewis acid catalyst, which can lead to side reactions and decomposition of starting materials.

Potential Strategic Approaches:

Given the challenges, the following strategies may be considered to facilitate the desired acylation:

-

Use of Highly Reactive Acylating Agents: Employing more electrophilic acylating agents, such as acyl triflates or mixed anhydrides, could enhance reactivity.

-

Alternative Catalyst Systems: Exploring more robust Lewis acids that have a lower affinity for the nitro group or utilizing Brønsted acids under specific conditions might be beneficial. Recent advancements have highlighted the use of rare-earth metal catalysts for acylations of deactivated substrates[3].

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reaction mixture, potentially enabling the reaction to proceed under less destructive conditions and in shorter timeframes.

-

Modification of the Substrate: If synthetically feasible, a multi-step approach involving a more reactive precursor to 1,2-dichloro-3-nitrobenzene could be a more viable route.

Generalized Investigational Protocol

The following protocol is a suggested starting point for the investigation of the Friedel-Crafts acylation of 1,2-dichloro-3-nitrobenzene. It is not a validated procedure and will likely require significant optimization. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

-

1,2-Dichloro-3-nitrobenzene

-

Acetyl chloride (or other desired acyl halide)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other inert solvent (e.g., 1,2-dichloroethane)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Drying tube (e.g., with CaCl₂)

-

Addition funnel

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (e.g., 1.5 to 3.0 molar equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension in an ice bath (0 °C). Slowly add the acyl chloride (1.0 to 1.2 molar equivalents) to the suspension via an addition funnel over 15-30 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve 1,2-dichloro-3-nitrobenzene (1.0 molar equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). Note: Significant heating and extended reaction times may be necessary.

-

Quenching: After the reaction is deemed complete (or has ceased to progress), cool the mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired acylated product.

Data Presentation

As this is an investigational protocol, a template for recording experimental data is provided below. This will aid in the systematic optimization of the reaction conditions.